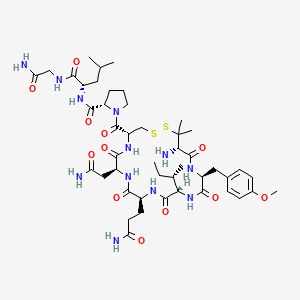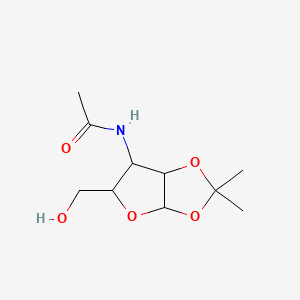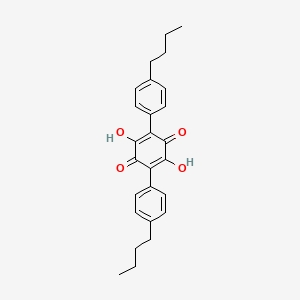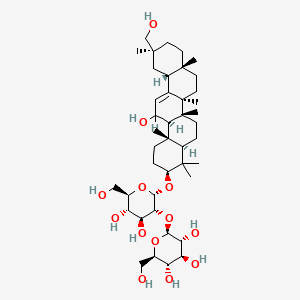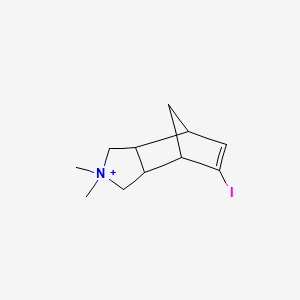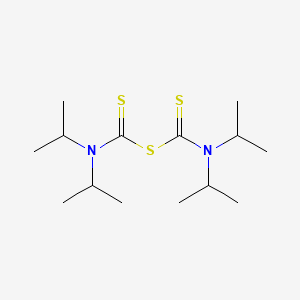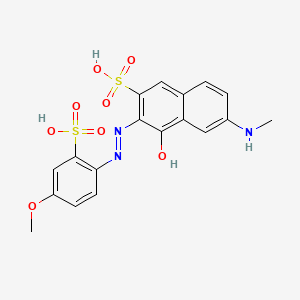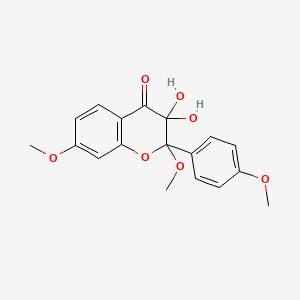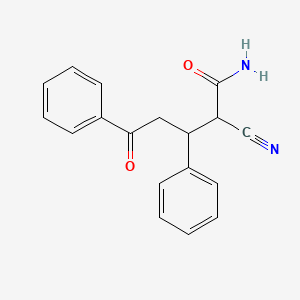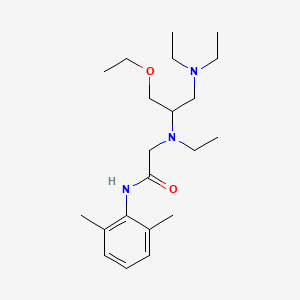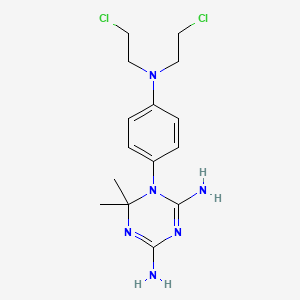
1,3,5-Triazine-2,4-diamine, 1-(4-(bis(2-chloroethyl)amino)phenyl)-1,6-dihydro-6,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4-diamine, 1-(4-(bis(2-chloroethyl)amino)phenyl)-1,6-dihydro-6,6-dimethyl- is a complex organic compound known for its significant applications in various fields, including chemistry, biology, and medicine This compound is characterized by its triazine ring structure, which is a six-membered ring containing three nitrogen atoms
Métodos De Preparación
The synthesis of 1,3,5-Triazine-2,4-diamine, 1-(4-(bis(2-chloroethyl)amino)phenyl)-1,6-dihydro-6,6-dimethyl- typically involves multiple steps, starting with the formation of the triazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods often utilize high-pressure reactors and specific catalysts to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired product.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, strong acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4-diamine, 1-(4-(bis(2-chloroethyl)amino)phenyl)-1,6-dihydro-6,6-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions at the molecular level.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets, such as DNA and proteins. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer applications, where it can inhibit the growth of cancer cells by interfering with their genetic material.
Comparación Con Compuestos Similares
Similar compounds include other triazine derivatives and compounds with bis(2-chloroethyl)amino groups. For example:
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound is used as a condensing agent in peptide synthesis.
Allylamine: An organic compound with a similar amine group structure. The uniqueness of 1,3,5-Triazine-2,4-diamine, 1-(4-(bis(2-chloroethyl)amino)phenyl)-1,6-dihydro-6,6-dimethyl- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
151648-35-0 |
|---|---|
Fórmula molecular |
C15H22Cl2N6 |
Peso molecular |
357.3 g/mol |
Nombre IUPAC |
1-[4-[bis(2-chloroethyl)amino]phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H22Cl2N6/c1-15(2)21-13(18)20-14(19)23(15)12-5-3-11(4-6-12)22(9-7-16)10-8-17/h3-6H,7-10H2,1-2H3,(H4,18,19,20,21) |
Clave InChI |
BXCJCYCMGXNFAV-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=C(N=C(N1C2=CC=C(C=C2)N(CCCl)CCCl)N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


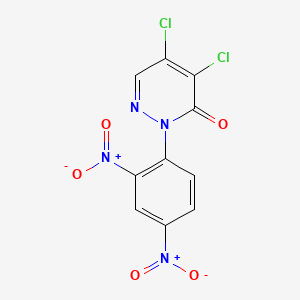

![4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid](/img/structure/B15195790.png)
